molecular formula C10H9FN2O2 B13933193 Methyl 4-fluoro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Methyl 4-fluoro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Cat. No.: B13933193
M. Wt: 208.19 g/mol
InChI Key: FCQOJXSSQFNNSR-UHFFFAOYSA-N
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Description

Methyl 4-fluoro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by its unique structure, which includes a pyridine ring fused to a pyrrole ring, with a methyl ester and a fluorine substituent. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-fluoro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of catalysts like cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-throughput screening and optimization techniques ensures the efficient production of the compound with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-fluoro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 4-fluoro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-fluoro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit FGFRs, which play a crucial role in cell proliferation and survival . By binding to these receptors, the compound can disrupt signaling pathways involved in tumor growth and metastasis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-fluoro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a fluorine atom and a methyl ester group enhances its stability and reactivity, making it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C10H9FN2O2

Molecular Weight

208.19 g/mol

IUPAC Name

methyl 4-fluoro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

InChI

InChI=1S/C10H9FN2O2/c1-5-3-7(11)6-4-8(10(14)15-2)13-9(6)12-5/h3-4H,1-2H3,(H,12,13)

InChI Key

FCQOJXSSQFNNSR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=C(NC2=N1)C(=O)OC)F

Origin of Product

United States

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